isobutyl[(1-isopropyl-1H-pyrazol-3-yl)methyl]amine
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Overview
Description
Isobutyl[(1-isopropyl-1H-pyrazol-3-yl)methyl]amine is an organic compound with the molecular formula C11H22ClN3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isobutyl[(1-isopropyl-1H-pyrazol-3-yl)methyl]amine typically involves the reaction of isobutylamine with a pyrazole derivative. One common method involves the alkylation of 1-isopropyl-1H-pyrazole-3-carbaldehyde with isobutylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Isobutyl[(1-isopropyl-1H-pyrazol-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in various substituted pyrazole derivatives .
Scientific Research Applications
Isobutyl[(1-isopropyl-1H-pyrazol-3-yl)methyl]amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of isobutyl[(1-isopropyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- Isobutyl[(1-propyl-1H-pyrazol-3-yl)methyl]amine
- (1-Isobutyl-1H-pyrazol-3-yl)methyl]propylamine
Uniqueness
Isobutyl[(1-isopropyl-1H-pyrazol-3-yl)methyl]amine is unique due to its specific substitution pattern on the pyrazole ringCompared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
Properties
CAS No. |
1856097-08-9 |
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Molecular Formula |
C11H22ClN3 |
Molecular Weight |
231.76 g/mol |
IUPAC Name |
2-methyl-N-[(1-propan-2-ylpyrazol-3-yl)methyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H21N3.ClH/c1-9(2)7-12-8-11-5-6-14(13-11)10(3)4;/h5-6,9-10,12H,7-8H2,1-4H3;1H |
InChI Key |
XHFJDUWYZADRJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC1=NN(C=C1)C(C)C.Cl |
Origin of Product |
United States |
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